
rac trans-1,2-Bis(thioacetateacetamido)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac trans-1,2-Bis(thioacetateacetamido)cyclohexane: is a chemical compound with the molecular formula C14H22N2O4S2 and a molecular weight of 346.47 g/mol . It is characterized by the presence of two thioacetate groups and two acetamido groups attached to a cyclohexane ring. This compound is typically found as a white solid and is stored at temperatures between 2-8°C .
Preparation Methods
The synthesis of rac trans-1,2-Bis(thioacetateacetamido)cyclohexane involves multiple steps, typically starting with the cyclohexane ring. The synthetic route includes the introduction of thioacetate and acetamido groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac trans-1,2-Bis(thioacetateacetamido)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The acetamido groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
rac trans-1,2-Bis(thioacetateacetamido)cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac trans-1,2-Bis(thioacetateacetamido)cyclohexane involves its interaction with molecular targets such as enzymes and proteins. The thioacetate groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to rac trans-1,2-Bis(thioacetateacetamido)cyclohexane include:
1,2-Bis(acetylthio)cyclohexane: Lacks the acetamido groups, making it less versatile in biological applications.
1,2-Bis(thioacetate)cyclohexane: Similar structure but without the acetamido groups, leading to different reactivity and applications.
1,2-Diaminocyclohexane: Contains amino groups instead of thioacetate and acetamido groups, resulting in different chemical properties and uses.
This compound is unique due to the presence of both thioacetate and acetamido groups, which provide a combination of reactivity and functionality not found in similar compounds .
Properties
IUPAC Name |
S-[2-[[(1S,2S)-2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-9(17)21-7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-22-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAYVVXCBEZLA-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1CCCCC1NC(=O)CSC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@H]1CCCC[C@@H]1NC(=O)CSC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652480 |
Source


|
| Record name | S,S'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(2-oxoethane-2,1-diyl)]} diethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217640-42-0 |
Source


|
| Record name | S,S'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(2-oxoethane-2,1-diyl)]} diethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
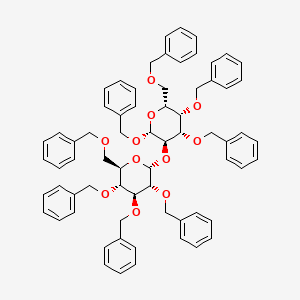
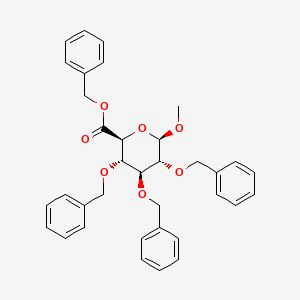
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
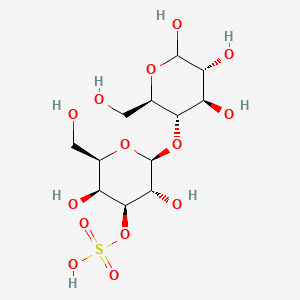
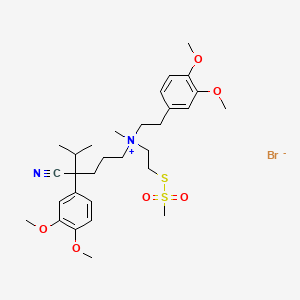
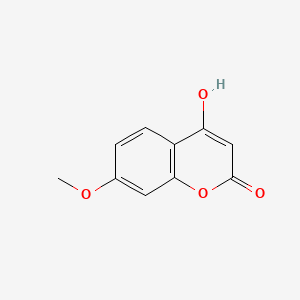

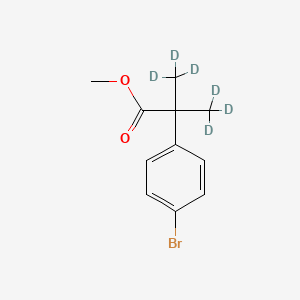

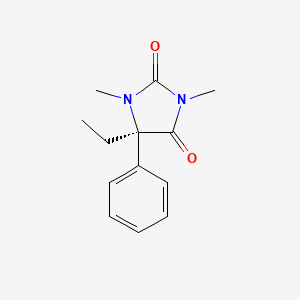
![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)


